molecular formula C19H24N4O2 B5151741 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5151741
M. Wt: 340.4 g/mol
InChI Key: KDRVQUQFGBDOHF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the dimethoxyphenyl group and the isopropylamine moiety contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary targets of 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which includes CDK5, GSK3, DYRK1A, CLK1, and CK1 . These enzymes play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

The compound interacts with its targets, CLK1 and DYRK1A kinases, inhibiting their activity .

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases by the compound affects various biochemical pathways. These kinases are involved in numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction . By inhibiting these kinases, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Pharmacokinetics

It is known that the compound has a degree of lipophilicity, which allows it to diffuse easily into cells . This property could enhance the compound’s bioavailability, making it more effective at reaching its targets within the body .

Result of Action

The result of the compound’s action is the inhibition of CLK1 and DYRK1A kinases, leading to disruption of the cellular processes they regulate . This can result in the death of cancer cells, making the compound a potential therapeutic agent for cancer treatment .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs in the body can potentially interact with the compound, altering its effectiveness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine.

    Cyclization: The hydrazine derivative undergoes cyclization with an appropriate β-diketone, such as acetylacetone, to form the pyrazole ring.

    Pyrimidine Ring Formation: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    N-Isopropylation: The final step involves the alkylation of the pyrazolo[1,5-a]pyrimidine with isopropylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the N-isopropyl group, which may affect its biological activity and solubility.

    2-(3,4-Dimethoxyphenyl)-N-methyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Contains a methyl group instead of an isopropyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the N-isopropyl group in 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine enhances its lipophilicity and may improve its ability to cross biological membranes, making it potentially more effective in certain biological applications compared to its analogs.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step processes that include condensation reactions and functional group modifications. For the specific compound , synthetic methods have been optimized to improve yield and purity while minimizing environmental impact. Various catalysts such as zinc oxide and nanoparticles have been employed to facilitate these reactions efficiently .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. For instance, related compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Comparative IC50 Values for COX-2 Inhibition

CompoundIC50 (μmol)
Celecoxib0.04 ± 0.01
Compound 50.04 ± 0.09
Compound 60.04 ± 0.02

These results suggest that the compound may possess similar efficacy in reducing inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazolo derivatives has also been explored. Some studies have reported that compounds within this class exhibit bacteriostatic activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, propyl pyrazole triol has shown promising results with a minimum inhibitory concentration (MIC) of 4 μg/ml against S. aureus .

Antitumor Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antitumor properties as well. They have been found to inhibit several cancer-related pathways and enzymes such as BRAF(V600E) and Aurora-A kinase, making them potential candidates for cancer therapy . The structural modifications in these compounds significantly affect their bioactivity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Case Studies

A notable study evaluated the anti-inflammatory effects of synthesized pyrazolo derivatives in vivo using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to control groups treated with standard anti-inflammatory agents . Additionally, another study focused on the antitumor activity of similar compounds showed reduced tumor growth in xenograft models .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-11(2)20-17-9-12(3)21-19-13(4)18(22-23(17)19)14-7-8-15(24-5)16(10-14)25-6/h7-11,20H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRVQUQFGBDOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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